(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid -

(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid

Catalog Number: EVT-5706028
CAS Number:
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid is not directly described in the provided papers, a plausible synthetic route can be proposed based on the synthesis of similar compounds like A-127722 [].

Mechanism of Action

While the specific mechanism of action of this compound remains unknown, it's important to consider the activity of similar pyrrolidine-based compounds. Studies on compounds like A-127722 and ABT-627 [, , , ] reveal their ability to act as endothelin receptor antagonists. It's plausible that (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid could exhibit a similar mechanism, potentially binding to endothelin receptors and blocking the actions of endothelin, a potent vasoconstrictor peptide.

ABT-627 ([2R,3R,4S]-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-[[N,N-dibutylamino)-carboxyl]methyl]pyrrolidine-3-carboxylic acid)

    Compound Description: ABT-627 is a highly selective endothelin A (ETA) receptor antagonist. [, ] It exhibits potent inhibition of ET-1 binding to the ETA receptor and effectively antagonizes ET-1-induced contractions in isolated tissues. [] ABT-627 has been investigated for its potential therapeutic benefits in conditions like diabetic nephropathy and metabolic syndrome. [, ]

    Compound Description: A-127722 is a potent and selective ETA receptor antagonist discovered through pharmacophore analysis of existing non-peptide ET antagonists. [] It demonstrates high affinity for the ETA receptor (IC50 = 0.36 nM) and a 1000-fold selectivity over the ETB receptor. [] A-127722 is a strong inhibitor of ET-1-stimulated phosphoinositol hydrolysis and exhibits good oral bioavailability in rats. []

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A-182086)

    Compound Description: A-182086 acts as a combined ETA/ETB receptor antagonist, demonstrating efficacy in reducing proteinuria, glomerular permeability, and restoring glomerular filtration barrier integrity in a rat model of diabetic renal injury. []

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid (A192621)

    Compound Description: A192621 serves as an ETB receptor antagonist. In a study investigating cerebrovascular remodeling in diabetic rats, A192621 was found to augment the remodeling process in control animals, signifying a physiological protective role of the ETB receptor subtype. []

    Compound Description: This group of compounds represents a novel class of potent and selective ETA receptor antagonists developed by modifying the benzodioxole moiety in A-127722. [] Replacing the benzodioxole with various oxygenated benzenes and dihydrobenzofurans yielded compounds with sub-nanomolar affinity for the ETA receptor and enhanced selectivity over the ETB receptor. []

Properties

Product Name

(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H21NO5/c20-17(11-3-1-2-4-11)19-8-13(14(9-19)18(21)22)12-5-6-15-16(7-12)24-10-23-15/h5-7,11,13-14H,1-4,8-10H2,(H,21,22)/t13-,14+/m0/s1

InChI Key

AXJDMDJVWUIIRQ-UONOGXRCSA-N

SMILES

C1CCC(C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1CCC(C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.